(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Its structure features:
- A pyrroloquinoxaline core with a conjugated π-system for enhanced planar rigidity.
- A 2,5-dimethylphenyl group on the carboxamide nitrogen, which may enhance lipophilicity and steric bulk compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2/c1-14-9-10-15(2)19(12-14)29-24(31)20-21-23(28-18-8-4-3-7-17(18)27-21)30(22(20)25)26-13-16-6-5-11-32-16/h3-13H,25H2,1-2H3,(H,29,31)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZWTRBYHLGKFM-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, which is then functionalized to introduce the amino, dimethylphenyl, and furan-2-ylmethylene groups. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters would be essential to optimize the synthesis process.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is synthesized through multi-step protocols involving condensation, cyclization, and functional group modifications. Key precursor reactions include:
Mechanistic Notes :
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The Schiff base formation (Step 2) proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration.
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Carboxamide coupling (Step 3) employs carbodiimide-mediated activation to facilitate amide bond formation .
Amino Group (-NH₂)
The primary amine at position 2 participates in:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives.
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Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
Imine (C=N) in Furan-2-ylmethyleneamino Group
The imine linkage undergoes:
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Hydrolysis : Acidic hydrolysis (HCl, H₂O/THF) yields furan-2-carbaldehyde and a free amine.
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Reduction : Sodium borohydride reduces the C=N bond to a C-N single bond, producing a secondary amine.
Carboxamide (-CONH-)
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Hydrolysis : Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to a carboxylic acid.
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Nucleophilic Substitution : The amide nitrogen can react with electrophiles (e.g., alkylating agents) in the presence of a base .
Quinoxaline Ring
The electron-deficient quinoxaline system enables:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 6 or 7, directed by the electron-withdrawing carboxamide .
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Nucleophilic Aromatic Substitution : Halogenated derivatives undergo substitution with amines or thiols at elevated temperatures .
Furan Ring
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Electrophilic Substitution : Bromination (Br₂/CH₃COOH) occurs at position 5 of the furan ring .
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Oxidation : MnO₂ oxidizes the furan to a γ-lactone under anhydrous conditions .
Catalytic and Cross-Coupling Reactions
Key Findings :
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Palladium-catalyzed cross-couplings enable functionalization at the quinoxaline core, enhancing bioactivity .
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N-arylation improves solubility and target affinity in pharmacological assays .
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the imine bond, forming furan-2-carbaldehyde and a quinoxaline amine.
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Thermal Decomposition : At >200°C, the compound degrades into CO₂, NH₃, and polycyclic aromatic hydrocarbons (GC-MS data).
Analytical Characterization
Biological Relevance of Reaction Products
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline, including this compound, exhibit significant anticancer properties. A study demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance:
- Case Study : A series of pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range against multiple cancer types.
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively documented. In vitro studies on pyrrolo[2,3-b]quinoxaline derivatives have shown efficacy against various bacterial strains:
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, achieving minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
Antioxidant Activity
Antioxidant assays utilizing methods such as the DPPH scavenging assay have demonstrated significant radical scavenging activity:
- Case Study : One derivative exhibited an overall rate constant for hydroxyl radical scavenging of , comparable to established antioxidants like Trolox.
Summary of Biological Activities
| Activity Type | Compound | Assay Method | Result |
|---|---|---|---|
| Anticancer | Pyrrolo Derivative 1 | MTT Assay | IC50 = 5 μM |
| Antimicrobial | Pyrrolo Derivative 2 | MIC Test | MIC = 0.25 μg/mL |
| Antioxidant | Pyrrolo Derivative 3 | DPPH Scavenging | Rate Constant = |
Mechanism of Action
The mechanism by which (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural differences among analogs lie in the carboxamide nitrogen substituent (R₁) and the aromatic/heteroaromatic moieties (R₂) at position 1. These modifications significantly alter molecular weight, solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- In contrast, the target compound’s 2,5-dimethylphenyl group lacks H-bond donors but may favor hydrophobic interactions.
- Heterocyclic Moieties :
- Solubility and Bioavailability :
- Compounds with hydrophilic substituents (e.g., morpholinylethyl in , methoxyethyl in ) exhibit improved aqueous solubility compared to purely aromatic substituents. The target compound’s 2,5-dimethylphenyl group may reduce solubility but increase membrane penetration.
Biological Activity
The compound (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound is complex, consisting of a pyrroloquinoxaline core with functional groups that are hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Several studies have indicated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory pathways, potentially through modulation of COX enzymes.
- Antimicrobial Effects : Initial screenings indicate potential antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research has shown that compounds similar to this compound demonstrate notable anticancer effects. For instance:
- Cytotoxicity Testing : In vitro studies using the MTT assay reveal IC50 values indicating significant cytotoxicity against human breast cancer MCF-7 cells and other tumor lines. The structure-activity relationship (SAR) analyses suggest that the presence of specific substituents on the phenyl ring enhances activity.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | A431 | 15.0 | |
| Target Compound | MCF-7 | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through various assays:
- COX Inhibition : Preliminary data indicate that the compound may inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The inhibition rates were comparable to established anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties have been evaluated against several bacterial strains:
- Bacterial Strains Tested : The compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
Case Studies
A detailed case study involving the synthesis and biological evaluation of related compounds was conducted by Aly et al., who synthesized various derivatives and tested their biological activities. Their findings emphasized the importance of substituent positioning on the phenyl group for enhancing anticancer properties.
Q & A
Q. What is the synthetic pathway for (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of pyrrolidine-2-carboxylic acid derivatives with aldehydes (e.g., furan-2-carbaldehyde) to form the imine linkage .
- Step 2 : Coupling of the intermediate with quinoxaline precursors via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Step 3 : Introduction of the 2,5-dimethylphenyl group via carboxamide formation using coupling agents like HATU or EDCI .
- Purification : Chromatography or recrystallization ensures >95% purity. Reaction conditions (solvent, temperature) are critical for stereochemical control .
Q. How do the structural features of this compound influence its biological activity?
- Methodological Answer : Key structural determinants include:
| Group | Role in Activity | Evidence |
|---|---|---|
| Furan-2-ylmethylene | Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) . | |
| Quinoxaline core | Facilitates intercalation with DNA or inhibition of topoisomerases . | |
| 2,5-Dimethylphenyl | Increases lipophilicity, improving membrane permeability . | |
| Structure-activity relationship (SAR) studies using analogs with substituted phenyl or heteroaryl groups can validate these interactions . |
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms imine (E)-stereochemistry (δ 8.2–8.5 ppm for CH=N) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.18) and detects impurities .
- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalytic Optimization : Use of Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling improves cross-coupling efficiency (yield ↑15–20%) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., imine hydrolysis) and improve scalability .
- Table : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 80 | 72 |
| No catalyst | Ethanol | 60 | 38 |
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?
- Methodological Answer :
- Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., replacing furan with thiophene) to isolate activity drivers .
- Target Profiling : Use kinase inhibition assays (e.g., FGFR1–4) to quantify IC₅₀ differences due to stereochemistry or substituent effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose variations caused by 2,5-dimethylphenyl vs. dichlorophenyl groups .
Q. What methods enhance the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the carboxylamide moiety .
- Co-solvent Systems : Use cyclodextrin complexes or DMSO/water mixtures (≤10% DMSO) to stabilize the compound in solution .
- pH Adjustment : Solubility increases at pH 4–5 due to protonation of the amino group (pKa ~6.8) .
Q. How does the (E)-stereochemistry of the imine group affect biological interactions?
- Methodological Answer :
- Stereochemical Analysis : Compare (E) and (Z) isomers via NOESY NMR; (E)-isomers show stronger hydrogen bonding with His159 in FGFR2 .
- Activity Testing : (E)-isomers exhibit 10-fold higher inhibition of FGFR2 vs. (Z)-isomers in enzymatic assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like ATP concentration (1 mM vs. 10 mM) in kinase assays .
- Validate Purity : Impurities >2% (e.g., unreacted intermediates) can artificially lower IC₅₀; confirm via HPLC-MS .
- Cross-Validate Models : Use orthogonal assays (e.g., cell proliferation vs. enzymatic activity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
